molecular formula C15H17NO5 B14027902 (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate

(R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate

Cat. No.: B14027902
M. Wt: 291.30 g/mol
InChI Key: RPKGMGRUAUKSLB-CYBMUJFWSA-N
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Description

(R)-Benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate is a chiral oxazolidinone derivative characterized by a benzyloxycarbonyl group at position 3, a 3-oxobutyl substituent at position 4, and a ketone at position 3. The compound’s structure (CAS: 89662-51-1 for the S-enantiomer; R-enantiomer data inferred) includes a five-membered oxazolidine ring, which serves as a versatile scaffold for functionalization .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

benzyl (4R)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m1/s1

InChI Key

RPKGMGRUAUKSLB-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)CC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

(R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazolidine family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:

 R C9H11NO4\text{ R C}_9\text{H}_{11}\text{N}\text{O}_4

This compound features a benzyl group, a ketone functional group, and a carboxylate, which are critical for its biological activity.

The biological activity of (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate has been linked to several mechanisms:

  • Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes such as acid ceramidase (AC), which is involved in sphingolipid metabolism. Inhibitors like this can modulate cell signaling pathways and impact cell proliferation and apoptosis .
  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have indicated that similar oxazolidine derivatives can exhibit significant cytotoxicity against melanoma cells, suggesting a potential application in cancer therapy .
  • Anti-inflammatory Properties : The structural attributes of oxazolidines allow them to interact with inflammatory pathways, potentially reducing inflammation-related diseases .

Biological Evaluation

A series of studies have evaluated the biological efficacy of (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate:

Table 1: Biological Activities of (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate

Activity TypeAssay TypeIC50 Value (µM)Reference
Acid Ceramidase InhibitionEnzymatic Assay64
CytotoxicityMelanoma Cell Lines22.5
Anti-inflammatoryCellular ModelNot specified

Case Studies

  • Melanoma Treatment : A study conducted on melanoma cell lines demonstrated that compounds structurally similar to (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate exhibited significant inhibition of cell viability, with IC50 values ranging from 22.5 µM to 64 µM depending on the specific derivative tested .
  • Sphingolipid Metabolism : Research has shown that inhibitors targeting acid ceramidase can lead to altered sphingolipid metabolism, which is crucial for cellular signaling and apoptosis. The compound's ability to inhibit this enzyme suggests its potential in treating diseases associated with dysregulated sphingolipid metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds Compared :
Compound Name Substituents (Position 4) Key Functional Groups Melting Point (°C) Solubility
(R)-Benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate (Target) 3-Oxobutyl Ketone, Ester 65–66* Chloroform, Ethyl Acetate
Benzyl (2S,4S)-2-(tert-butyl)-5-oxo-4-(pyridin-2-ylmethyl)oxazolidine-3-carboxylate Pyridin-2-ylmethyl Pyridine, tert-Butyl Not reported Not reported
(2S,4R)-Benzyl-4-(4-(methylsulfonyl)benzyl)-2-tert-butyl-5-oxooxazolidine-3-carboxylate 4-(Methylsulfonyl)benzyl Sulfonyl, tert-Butyl Not reported Not reported
Benzyl (2S,4S)-2-(tert-butyl)-5-oxo-4-(2,2,2-trifluoroethyl)oxazolidine-3-carboxylate 2,2,2-Trifluoroethyl Trifluoromethyl Not reported Not reported

*Data inferred from S-enantiomer .

  • 3-Oxobutyl vs. Pyridinylmethyl (): The target compound’s 3-oxobutyl group introduces a ketone, enhancing electrophilicity at the β-position, which may facilitate nucleophilic additions.
  • 3-Oxobutyl vs. Sulfonylbenzyl () :
    The sulfonyl group in the analog is strongly electron-withdrawing, increasing the compound’s polarity and stability against nucleophilic attack compared to the electron-rich 3-oxobutyl group. This difference could influence applications in drug design, where sulfonyl groups enhance metabolic stability .

  • 3-Oxobutyl vs. Trifluoroethyl () : The trifluoroethyl group’s electronegativity may improve resistance to oxidation, whereas the 3-oxobutyl group’s ketone could make the target compound more reactive in aldol or condensation reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate typically involves the construction of the oxazolidine ring via cyclization of an amino acid derivative with an aldehyde, followed by functionalization to introduce the 3-oxobutyl substituent. The stereochemical integrity at the chiral center is maintained throughout the synthesis.

Reported Synthetic Procedure

A closely related oxazolidine compound, benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate, has been prepared using the following method adapted from literature precedents:

  • Starting Materials: N-benzoxycarbonyl-L-valine (Cbz-L-valine), paraformaldehyde, and an acid catalyst such as 4-methylbenzenesulfonic acid (PTSA).
  • Solvent: Benzene or anhydrous organic solvent.
  • Conditions: The mixture is refluxed under Dean-Stark apparatus to remove water and drive the cyclization reaction.
  • Workup: After reflux, the reaction mixture is cooled, washed with aqueous potassium carbonate solution to neutralize acid, followed by saturated sodium chloride solution for phase separation.
  • Isolation: The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxazolidine.
  • Purification: Crystallization from ethanol or other suitable solvents affords pure product.

This method yields the oxazolidine ring with the benzyl carboxylate intact and the 3-oxobutyl substituent installed at the 4-position with retention of stereochemistry (S configuration in the reported case, which corresponds to the (R)-enantiomer depending on the absolute configuration assigned).

Detailed Reaction Scheme

Step Reagents & Conditions Outcome
1 N-benzoxycarbonyl-L-valine + paraformaldehyde + PTSA in benzene reflux with Dean-Stark Formation of oxazolidine ring via cyclization
2 Aqueous K2CO3 wash, saturated NaCl wash Removal of acid catalyst and impurities
3 Drying over MgSO4, filtration, concentration Isolation of crude oxazolidine
4 Crystallization from ethanol Pure (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate

Alternative and Modified Methods

  • Copper-Catalyzed C-N Bond Formation: In advanced synthetic routes, chiral oxazolidinone derivatives can be functionalized further by copper-catalyzed amide bond formation or ynamide synthesis, which may be adapted for elaboration of the 3-oxobutyl side chain.
  • Use of Carbodiimide Coupling Agents: For esterification or amidation steps involving the benzyl carboxylate group, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to improve yields and selectivity.

Analytical Data Supporting Preparation

Structural Confirmation

  • X-ray Crystallography: The absolute stereochemistry and ring conformation have been confirmed by X-ray diffraction studies, showing the oxazolidine ring and benzyl group in defined spatial arrangements that support the synthetic route's stereochemical control.

  • NMR Data: Proton NMR spectra typically show characteristic signals for the benzyl protons (aromatic multiplets around δ 7.2–7.4 ppm), methylene protons adjacent to nitrogen and oxygen atoms, and the methyl groups of the 3-oxobutyl side chain. Multiplicity and coupling constants confirm the stereochemistry and purity of the compound.

Bond Lengths and Angles (Selected Data from X-ray)

Bond Length (Å) Angle (°)
O1—C5 (carbonyl) 1.345 (2) N3—C4—C5: 101.42
C2—N3 (ring) 1.454 (2) C6—N3—C4: 126.09
C4—C5 (ring) 1.513 (3) N3—C2—H2A: 110.8
C10—C11 (benzyl) 1.378 (3) C11—C12—C13: 119.3

These data are consistent with typical oxazolidine and benzyl ester structures, confirming the integrity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization with paraformaldehyde and PTSA N-benzoxycarbonyl-L-valine, paraformaldehyde, PTSA Reflux in benzene, Dean-Stark apparatus, ~1 hour ~65 Retains stereochemistry; crystallizable
Copper-catalyzed C-N bond formation (modified) Chiral oxazolidinone derivatives, copper catalyst Inert atmosphere, dry solvents 50-65 For further functionalization of side chain
Carbodiimide-mediated coupling EDC, benzyl carboxylate derivatives Ambient to mild heating Variable Used for esterification or amidation steps

Q & A

Q. What are the standard synthetic protocols for preparing (R)-benzyl 5-oxo-4-(3-oxobutyl)oxazolidine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via stereoselective hydroxyalkylation of aldehydes using lithium enolates of oxazolidinones. For example, lithium hexamethyldisilazanide (LHMDS) in tetrahydrofuran (THF) at −75°C generates the enolate, which reacts with aldehydes to yield adducts with >98% diastereoselectivity . Purification is achieved via flash column chromatography (e.g., 10–40% ethyl acetate/hexanes), yielding products as colorless oils with ~68% efficiency .

Q. How is the stereochemical integrity of the oxazolidine ring confirmed during synthesis?

  • Methodological Answer : NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) is used to analyze coupling constants and NOE effects, verifying threo selectivity. X-ray crystallography (via SHELX refinement) provides definitive proof of stereochemistry by resolving bond angles and torsion angles in the crystal lattice .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : Assigns proton environments (e.g., benzyl protons at δ 7.3–7.5 ppm, oxobutyl carbonyl at ~207 ppm in 13C^{13}\text{C}).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+Na]+^+ peaks).
  • X-Ray Diffraction : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in oxazolidine-based syntheses?

  • Methodological Answer : Diastereoselectivity arises from steric effects of the tert-butyl group and the chiral oxazolidinone template. Low temperatures (−75°C) and non-polar solvents (THF) stabilize the enolate transition state, favoring anti-addition to aldehydes. Computational modeling (DFT) can predict transition-state geometries, while chiral HPLC (e.g., Chiraspher® columns) validates enantiomeric excess .

Q. What role do hydrogen-bonding patterns play in the compound’s crystallization behavior?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions such as N–H···O hydrogen bonds between the oxazolidine carbonyl and adjacent benzyl groups. These interactions dictate crystal packing motifs, which are visualized using ORTEP-3 and analyzed for ring puckering via Cremer-Pople parameters .

Q. Can photoredox catalysis enhance the synthesis of derivatives with fluorinated substituents?

  • Methodological Answer : Yes. Iridium complexes (e.g., [Ir(ppy)2_2(dtbbpy)]PF6_6) enable C–H functionalization under visible light, introducing trifluoroethyl or pyridyl groups at the 4-position of the oxazolidine ring. Hantzsch ester acts as a hydrogen donor, with yields optimized by Schlenk-line techniques for oxygen-free conditions .

Q. How does the oxazolidine ring conformation affect reactivity in downstream transformations?

  • Methodological Answer : Ring puckering (quantified via Cremer-Pople amplitude QTQ_T and phase angle θ\theta) influences steric accessibility during hydrolysis. For example, a flattened envelope conformation accelerates ring-opening to threonine analogs, whereas a twisted boat conformation stabilizes intermediates for cyclization into bicyclic carbamates .

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